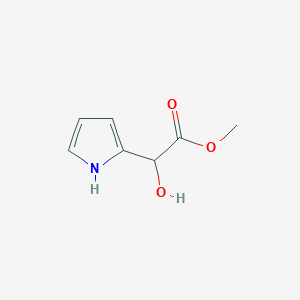
(S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is an organic compound with a molecular formula of C9H12ClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a simpler amine.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chlorinated aromatic ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the methyl group on the aromatic ring.
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol: Lacks the chlorine atom on the aromatic ring.
(2S)-2-Amino-2-phenylethan-1-ol: Lacks both the chlorine and methyl groups on the aromatic ring.
Uniqueness
(2S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets and alter its pharmacokinetic properties.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
YPNQALBICLXJLZ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
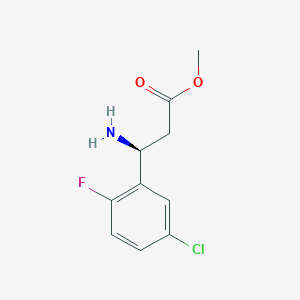


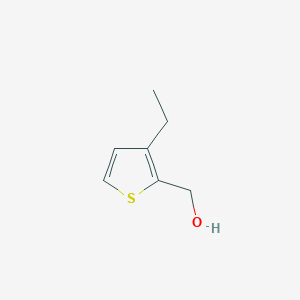

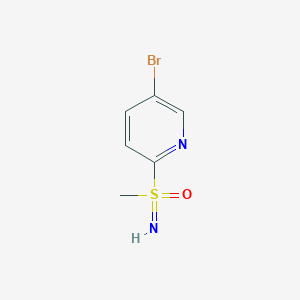
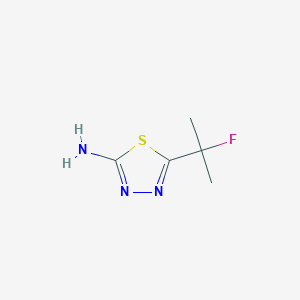
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
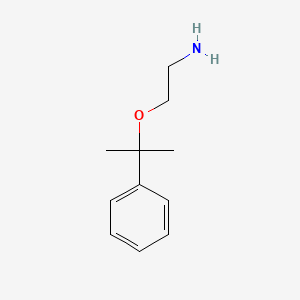
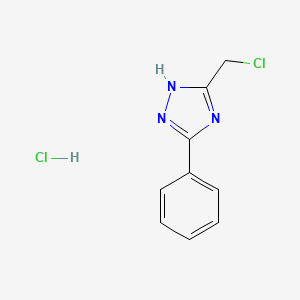
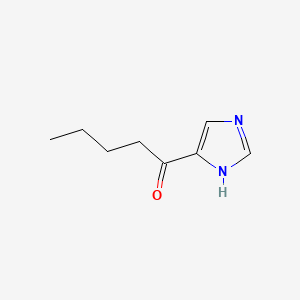
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
